molecular formula C13H27NO B13282460 N-(4-methoxybutyl)cyclooctanamine

N-(4-methoxybutyl)cyclooctanamine

Cat. No.: B13282460
M. Wt: 213.36 g/mol
InChI Key: ANIZPQZXLMXJFA-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)cyclooctanamine: is an organic compound with the molecular formula C₁₃H₂₇NO It is a derivative of cyclooctanamine, where the amine group is substituted with a 4-methoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybutyl)cyclooctanamine typically involves the reaction of cyclooctanamine with 4-methoxybutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically obtained through crystallization or other purification methods.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybutyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxybutyl)cyclooctanamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on cellular processes. It may serve as a model compound for investigating the interactions of amines with biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and as a precursor for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxybutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclooctanamine moiety can interact with amine receptors, influencing neurotransmission and other cellular processes.

Comparison with Similar Compounds

    Cyclooctanamine: The parent compound, which lacks the methoxybutyl substitution.

    N-(4-methoxybutyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cyclooctane ring.

    N-(4-methoxybutyl)cyclopentanamine: A compound with a cyclopentane ring.

Uniqueness: N-(4-methoxybutyl)cyclooctanamine is unique due to its eight-membered cyclooctane ring, which imparts distinct steric and electronic properties. The methoxybutyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(4-methoxybutyl)cyclooctanamine

InChI

InChI=1S/C13H27NO/c1-15-12-8-7-11-14-13-9-5-3-2-4-6-10-13/h13-14H,2-12H2,1H3

InChI Key

ANIZPQZXLMXJFA-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CCCCCCC1

Origin of Product

United States

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